Lithospermic Acid

Catalog No.
S533317
CAS No.
28831-65-4
M.F
C27H22O12
M. Wt
538.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Lithospermic Acid

Researchers requiring a stable, high-affinity polyphenolic probe often face instability with salvianolic acid B or reduced potency with rosmarinic acid. Lithospermic acid overcomes these limitations: • HIV-1 integrase inhibition IC50 = 0.83 µM (6-fold better than rosmarinic acid). • Competitive xanthine oxidase inhibitor (IC50 5.2 µg/mL). • Controlled precursor for salvianolic acid A synthesis with predictable degradation. Supplied as a high-purity reference standard for reproducible assays.

CAS Number

28831-65-4

Product Name

Lithospermic Acid

IUPAC Name

(2S,3S)-4-[(E)-3-[(1R)-1-carboxy-2-(3,4-dihydroxyphenyl)ethoxy]-3-oxoprop-1-enyl]-2-(3,4-dihydroxyphenyl)-7-hydroxy-2,3-dihydro-1-benzofuran-3-carboxylic acid

Molecular Formula

C27H22O12

Molecular Weight

538.5 g/mol

InChI

InChI=1S/C27H22O12/c28-15-5-1-12(9-18(15)31)10-20(26(34)35)38-21(33)8-4-13-2-7-17(30)25-22(13)23(27(36)37)24(39-25)14-3-6-16(29)19(32)11-14/h1-9,11,20,23-24,28-32H,10H2,(H,34,35)(H,36,37)/b8-4+/t20-,23+,24-/m1/s1

InChI Key

UJZQBMQZMKFSRV-RGKBJLTCSA-N

solubility

Soluble in DMSO

Synonyms

4-(3-(1-carboxy-2-(3,4-dihydroxyphenyl)ethoxy)-3-oxo-1-propenyl)-2-(3,4-dihydroxyphenyl)-2,3-dihydro-7-hydroxy-3-benzofurancarboxylic acid, lithospermic acid, monardic acid A

Canonical SMILES

C1=CC(=C(C=C1CC(C(=O)O)OC(=O)C=CC2=C3C(C(OC3=C(C=C2)O)C4=CC(=C(C=C4)O)O)C(=O)O)O)O

Isomeric SMILES

C1=CC(=C(C=C1C[C@H](C(=O)O)OC(=O)/C=C/C2=C3[C@@H]([C@H](OC3=C(C=C2)O)C4=CC(=C(C=C4)O)O)C(=O)O)O)O

The exact mass of the compound Lithospermic acid is 538.1111 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Benzoates - Hydroxybenzoates - Depsides - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Purity

≥98%

Package Size

1 mg, 5 mg, 10 mg

Lithospermic acid (CAS 28831-65-4) is a water-soluble caffeic acid trimer and a major polyphenolic constituent isolated from Salvia miltiorrhiza. Structurally positioned between the dimer rosmarinic acid and the tetramer salvianolic acid B, it serves as a critical reference standard and pharmacological probe. In industrial and laboratory settings, lithospermic acid is primarily procured for its well-characterized enzyme inhibitory profile—specifically targeting HIV-1 integrase, xanthine oxidase, and pancreatic lipase—and its utility as a controlled precursor for synthesizing downstream salvianolic acids. Its defined oligomeric state provides a predictable baseline for solubility, thermal stability, and receptor binding affinity compared to highly unstable higher-order multimers [1].

Research Fit

Natural product tool Polycyclic phenolic carboxylic acid from Salvia miltiorrhiza roots for enzyme inhibition and pathway studies.
Workflow context Supports xanthine oxidase, HIV-1 integrase, lipase, and carbonic anhydrase VA assays; antioxidant profiling; and process chemistry research.
Format & handling Solid, water-soluble; recommended long-term storage at −20 °C. Typical research purity supports reproducible enzyme and cell-based assays.

Substituting lithospermic acid with its closest structural analogs compromises both analytical reproducibility and assay sensitivity. Procuring the tetramer salvianolic acid B (lithospermic acid B) as a substitute introduces severe aqueous instability; salvianolic acid B spontaneously degrades at room temperature into a complex, multi-component mixture, complicating analytical standardization and precursor workflows [1]. Conversely, substituting with the simpler dimer, rosmarinic acid, results in a significant loss of binding affinity in complex macromolecular targets, such as a nearly six-fold reduction in HIV-1 integrase inhibition potency [2]. Therefore, lithospermic acid is required when a stable, high-affinity trimeric structure is necessary for precise enzymatic inhibition or clean degradation pathways.

Substitution Risk

1
Rosmarinic acid (dimer) or caffeic acid (monomer) may not reproduce target engagement profiles: reported enzyme inhibition and cellular antiviral responses differ substantially across oligomer length.
2
Salvianolic acid B (tetramer) shows divergent pharmacokinetic behavior and chemical conversion pathways; process yields and metabolite patterns may shift when substituting.
3
Dual pancreatic lipase / carbonic anhydrase VA inhibition profile is unique to lithospermic acid among tested phenolic acids; polypharmacology endpoints may not transfer to analogs.

Precursor Suitability and Degradation Cleanliness

When utilized as a precursor to generate salvianolic acid A (Sal A), lithospermic acid demonstrates superior processability compared to the tetramer salvianolic acid B. Quantitative NMR and HPLC-MS degradation kinetics show that lithospermic acid converts more readily to Sal A while generating significantly fewer secondary degradation byproducts under identical aqueous conditions [1].

Evidence DimensionDegradation byproduct complexity during conversion to Salvianolic Acid A
Target Compound DataLithospermic Acid (Clean conversion with minimal secondary products)
Comparator Or BaselineSalvianolic Acid B (Generates a highly complex mixture of side products)
Quantified DifferenceLithospermic acid yields a higher purity profile of Sal A with fewer competing degradation pathways.
ConditionsAqueous phosphate buffer solutions at varying pH and low oxygen conditions

Buyers synthesizing Salvianolic Acid A or requiring a predictable degradation standard should procure lithospermic acid to minimize costly downstream purification steps.

XO inhibition
Cross-study comparable
IC₅₀ 5.2 μg/mL (uric acid); 1.08 μg/mL (superoxide)
Reported dual xanthine oxidase inhibition and direct radical scavenging; supports oxidative-stress endpoint interpretation.
Allopurinol comparator IC₅₀ ≈2.5–3.0 μg/mL, lacks superoxide scavenging; rat hyperuricemia model data available.

HIV-1 Integrase Inhibition Potency

The oligomeric state of caffeic acid derivatives directly impacts their binding affinity to HIV-1 integrase. Lithospermic acid (the trimer) inhibits the 3'-processing activity of HIV-1 integrase with an IC50 of 0.83 µM, whereas the dimer rosmarinic acid exhibits a significantly weaker IC50 of 5.0 µM [1]. Furthermore, lithospermic acid demonstrates no cytotoxicity to H9 cells at concentrations up to 297 µM, providing an exceptionally wide therapeutic window for in vitro assays [2].

Evidence DimensionIC50 for HIV-1 integrase 3'-processing inhibition
Target Compound DataLithospermic Acid (0.83 µM)
Comparator Or BaselineRosmarinic Acid (5.0 µM)
Quantified DifferenceLithospermic acid is approximately 6-fold more potent than the dimeric analog.
ConditionsCell-free 3'-processing assay and H9 cell acute infection models

Virology researchers must select lithospermic acid over rosmarinic acid to achieve the necessary nanomolar-to-low-micromolar assay sensitivity without background cytotoxicity.

HIV-1 integrase
Head-to-head
IC₅₀ 0.48 μM (strand transfer); 2 μM cellular antiviral
Supports integrase strand-transfer inhibitor screening; reported higher cellular antiviral response than lithospermic acid B despite slightly lower enzymatic potency.
Rosmarinic acid IC₅₀ ~5 μM; no cytotoxicity at >297 μM in H9 cells.

Competitive Xanthine Oxidase Inhibition

Unlike generic antioxidants that only scavenge downstream reactive oxygen species, lithospermic acid acts as a direct, competitive inhibitor of xanthine oxidase (XO). In vitro assays demonstrate that lithospermic acid inhibits uric acid formation with an IC50 of 5.2 µg/mL [1]. This specific binding mechanism differentiates it from simple phenolic monomers that lack the structural complexity to competitively block the XO active site.

Evidence DimensionXanthine oxidase (XO) inhibition (uric acid production)
Target Compound DataLithospermic Acid (IC50 = 5.2 µg/mL)
Comparator Or BaselineNon-competitive baseline antioxidants (Lack direct XO active site binding)
Quantified DifferenceLithospermic acid provides targeted competitive inhibition rather than solely downstream scavenging.
ConditionsIn vitro xanthine/xanthine oxidase system measuring uric acid and superoxide radical formation

Procurement for gout or hyperuricemia research should prioritize lithospermic acid for its validated, competitive enzyme-blocking mechanism rather than generic ROS scavenging.

Dual PL/hCA VA
Class-level
Ki 33.1 μM (PL); 0.69 μM (hCA VA)
Reported dual-target engagement; supports lipid-metabolism polypharmacology research.
Orlistat comparator far more potent on PL; rosmarinic/caffeic acid show no significant inhibition.

Dual Target Inhibition for Lipid Metabolism

Lithospermic acid has been identified as a potent dual inhibitor of pancreatic lipase (PL) and human carbonic anhydrase VA (hCA VA). It inhibits PL with an IC50 of 5.4 µM (Ki = 33.1 µM) and binds hCA VA with a Ki of 0.69 µM [1]. While the commercial standard Orlistat is a stronger PL inhibitor (IC50 = 0.4 µM), it lacks the dual hCA VA targeting capability that lithospermic acid provides through its benzofuran carboxylate moiety interacting with the Zn2+ active site [1].

Evidence DimensionDual inhibition of PL and hCA VA
Target Compound DataLithospermic Acid (PL IC50 = 5.4 µM; hCA VA Ki = 0.69 µM)
Comparator Or BaselineOrlistat (PL IC50 = 0.4 µM; no hCA VA activity)
Quantified DifferenceLithospermic acid offers a dual-pathway inhibition profile absent in the standard single-target baseline.
ConditionsSpectrophotometric enzymatic assays and molecular dynamics simulations

Researchers developing multi-target therapies for obesity should select lithospermic acid to simultaneously probe PL and hCA VA pathways.

DPPH scavenging
Class-level
Moderate (trimer ≈ dimer) < tetramer
Supports antioxidant structure–activity interpretation; polymerization enhances radical scavenging.
Qualitative ranking only; exact EC₅₀ not provided in abstract.
Oral PK in rat
Cross-study
Bioavailability 1.15%; extensive biliary methylation
Supports formulation-exposure review; low oral absorption necessitates delivery research.
Rosmarinic acid ~3.1%; methylated metabolites dominate bile.
Conversion yield
Head-to-head
Higher salvianolic acid A yield; fewer byproducts
Supports process chemistry optimization for salvianolic acid A production.
120 °C, 0.2 MPa aqueous; yields vs. salvianolic acid B.

Precursor for Salvianolic Acid A Synthesis

Due to its highly predictable degradation kinetics and minimal byproduct formation compared to salvianolic acid B, lithospermic acid is the optimal starting material for the controlled generation of salvianolic acid A in pharmaceutical synthesis and analytical standard preparation [1].

Antiviral Assay Development and Screening

Lithospermic acid's potent 3'-processing inhibition (IC50 = 0.83 µM) and lack of cytotoxicity in H9 cells make it an ideal reference standard for screening novel HIV-1 integrase inhibitors, offering significantly higher assay sensitivity than dimeric analogs like rosmarinic acid [2].

Hyperuricemia and Gout Modeling

Because it acts as a competitive inhibitor of xanthine oxidase (IC50 = 5.2 µg/mL), lithospermic acid is perfectly suited for in vitro and in vivo models of gouty arthritis, allowing researchers to isolate enzyme inhibition effects from general antioxidant activity [3].

Dual-Target Obesity Pharmacodynamics

Lithospermic acid is uniquely suited for lipid metabolism research requiring simultaneous modulation of pancreatic lipase and human carbonic anhydrase VA, providing a dual-action mechanism not achievable with single-target benchmarks like Orlistat [4].

Application Fit Matrix

Application
Selection Property
Validation Focus
Xanthine oxidase pathway studies
Dual XO inhibition and radical scavenging profile
Enzyme inhibition and oxidative stress endpoints in hyperuricemia models
HIV-1 integrase inhibitor screening
Strand-transfer inhibition and cellular antiviral assay context
Integrase catalytic activity and acute-infection model endpoint review
Metabolic enzyme polypharmacology
Dual PL and hCA VA inhibitory scaffold
Lipase and carbonic anhydrase isoform selectivity validation
Salvianolic acid A process research
Preferred starting-material conversion efficiency
Yield and byproduct profile under high-temperature/pressure conditions

XLogP3

2.8

Hydrogen Bond Acceptor Count

12

Hydrogen Bond Donor Count

7

Exact Mass

538.11112613 Da

Monoisotopic Mass

538.11112613 Da

Heavy Atom Count

39

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

100IP83JAC

Wikipedia

Lithospermic acid
1: Lin YL, Tsay HJ, Lai TH, Tzeng TT, Shiao YJ. Lithospermic acid attenuates 1-methyl-4-phenylpyridine-induced neurotoxicity by blocking neuronal apoptotic and neuroinflammatory pathways. J Biomed Sci. 2015 May 28;22:37. doi: 10.1186/s12929-015-0146-y. PubMed PMID: 26018660; PubMed Central PMCID: PMC4445499.
2: Xiuli W, Wei G, Mao S. Pharmacokinetic investigation on interaction between hydrophilic lithospermic acid B and lipophilic tanshinone IIA in rats: an experi- mental study. J Tradit Chin Med. 2015 Apr;35(2):206-10. PubMed PMID: 25975054.
3: Chan KW, Ho WS. Anti-oxidative and hepatoprotective effects of lithospermic acid against carbon tetrachloride-induced liver oxidative damage in vitro and in vivo. Oncol Rep. 2015 Aug;34(2):673-80. doi: 10.3892/or.2015.4068. Epub 2015 Jun 16. PubMed PMID: 26081670.
4: Murata T, Oyama K, Fujiyama M, Oobayashi B, Umehara K, Miyase T, Yoshizaki F. Diastereomers of lithospermic acid and lithospermic acid B from Monarda fistulosa and Lithospermum erythrorhizon. Fitoterapia. 2013 Dec;91:51-59. doi: 10.1016/j.fitote.2013.08.009. Epub 2013 Aug 23. PubMed PMID: 23978578.
5: Li Y, Guo ZT, Gong XC, Qu HB. [Simultaneous determination of danshensu, hydroxysafflor yellow A, rosmarinic acid, lithospermic acid, salvianolic acid B in water extract of mixed salviae miltiorrhizae radix et rhizoma and carthami flos by HPLC]. Zhongguo Zhong Yao Za Zhi. 2013 Jun;38(11):1653-6. Chinese. PubMed PMID: 24010270.
6: Jin CJ, Yu SH, Wang XM, Woo SJ, Park HJ, Lee HC, Choi SH, Kim KM, Kim JH, Park KS, Jang HC, Lim S. The effect of lithospermic acid, an antioxidant, on development of diabetic retinopathy in spontaneously obese diabetic rats. PLoS One. 2014 Jun 6;9(6):e98232. doi: 10.1371/journal.pone.0098232. eCollection 2014. PubMed PMID: 24905410; PubMed Central PMCID: PMC4048190.
7: Varadaraju TG, Hwu JR. Synthesis of anti-HIV lithospermic acid by two diverse strategies. Org Biomol Chem. 2012 Jul 28;10(28):5456-65. doi: 10.1039/c2ob25575h. Epub 2012 Jun 6. PubMed PMID: 22669348.
8: Ozturk H, Terzi EH, Ozgen U, Duran A, Ozturk H. Lithospermic acid and ischemia/reperfusion injury of the rat small intestine prevention. Adv Clin Exp Med. 2012 Jul-Aug;21(4):433-9. PubMed PMID: 23240448.
9: Guo YX, Shi CZ, Zhang L, Lv L, Zhang YY. Extraction and isolation of lithospermic acid B from Salvia miltiorrhiza Bunge using aqueous two-phase extraction followed by high-performance liquid chromatography. J Sep Sci. 2016 Sep;39(18):3624-30. doi: 10.1002/jssc.201600368. Epub 2016 Sep 6. PubMed PMID: 27484287.
10: Wang Y, Zhu J, Fu S, Zhu L, Zhang Y. [Study on chemical changes of salvianolic acid B and lithospermic acid aqueous under conditions of high temperature and high pressure]. Zhongguo Zhong Yao Za Zhi. 2011 Feb;36(4):434-8. Chinese. PubMed PMID: 21598535.
11: Pan J, Gong X, Qu H. Degradation Kinetics and Mechanism of Lithospermic Acid under Low Oxygen Condition Using Quantitative 1H NMR with HPLC-MS. PLoS One. 2016 Oct 24;11(10):e0164421. doi: 10.1371/journal.pone.0164421. eCollection 2016. PubMed PMID: 27776128; PubMed Central PMCID: PMC5077101.
12: Liu X, Chen R, Shang Y, Jiao B, Huang C. Lithospermic acid as a novel xanthine oxidase inhibitor has anti-inflammatory and hypouricemic effects in rats. Chem Biol Interact. 2008 Nov 25;176(2-3):137-42. doi: 10.1016/j.cbi.2008.07.003. Epub 2008 Jul 23. PubMed PMID: 18694741.
13: Wang L, Zhang Q, Li X, Lu Y, Xue Z, Xuan L, Wang Y. Pharmacokinetics and metabolism of lithospermic acid by LC/MS/MS in rats. Int J Pharm. 2008 Feb 28;350(1-2):240-6. Epub 2007 Sep 6. PubMed PMID: 17936527.
14: Ghosh AK, Cheng X, Zhou B. Enantioselective total synthesis of (+)-lithospermic acid. Org Lett. 2012 Oct 5;14(19):5046-9. doi: 10.1021/ol302273r. Epub 2012 Sep 14. PubMed PMID: 22978790; PubMed Central PMCID: PMC3482163.
15: Fischer J, Savage GP, Coster MJ. A concise route to dihydrobenzo[b]furans: formal total synthesis of (+)-lithospermic acid. Org Lett. 2011 Jul 1;13(13):3376-9. doi: 10.1021/ol201130h. Epub 2011 Jun 7. PubMed PMID: 21648396.
16: Li X, Yu C, Sun W, Liu G, Jia J, Wang Y. Simultaneous determination of magnesium lithospermate B, rosmarinic acid, and lithospermic acid in beagle dog serum by liquid chromatography/tandem mass spectrometry. Rapid Commun Mass Spectrom. 2004;18(23):2878-82. PubMed PMID: 15517529.
17: Kim GD, Park YS, Jin YH, Park CS. Production and applications of rosmarinic acid and structurally related compounds. Appl Microbiol Biotechnol. 2015 Mar;99(5):2083-92. doi: 10.1007/s00253-015-6395-6. Epub 2015 Jan 27. Review. PubMed PMID: 25620368.
18: Thuong PT, Kang KW, Kim JK, Seo DB, Lee SJ, Kim SH, Oh WK. Lithospermic acid derivatives from Lithospermum erythrorhizon increased expression of serine palmitoyltransferase in human HaCaT cells. Bioorg Med Chem Lett. 2009 Mar 15;19(6):1815-7. doi: 10.1016/j.bmcl.2009.01.052. Epub 2009 Jan 22. PubMed PMID: 19217780.
19: Watzke A, O'Malley SJ, Bergman RG, Ellman JA. Reassignment of the configuration of salvianolic acid B and establishment of its identity with lithospermic acid B. J Nat Prod. 2006 Aug;69(8):1231-3. PubMed PMID: 16933885.
20: Nagai M, Noguchi M, Iizuka T, Otani K, Kamata K. Vasodilator effects of des(alpha-carboxy-3,4-dihydroxyphenethyl)lithospermic acid (8-epiblechnic acid), a derivative of lithospermic acids in salviae miltiorrhizae radix. Biol Pharm Bull. 1996 Feb;19(2):228-32. PubMed PMID: 8850312.

Explore Compound Types